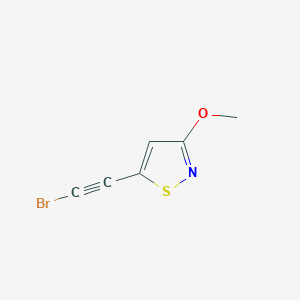

5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole

Description

5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole is a brominated heterocyclic compound featuring a thiazole core substituted with a methoxy group at position 3 and a bromoethynyl (-C≡C-Br) moiety at position 5. The thiazole ring (a five-membered aromatic system with nitrogen and sulfur atoms) imparts rigidity and electronic diversity, making it a scaffold of interest in medicinal chemistry and materials science. The bromoethynyl group enhances reactivity for cross-coupling reactions (e.g., Sonogashira coupling), while the methoxy substituent influences solubility and electronic properties.

Properties

IUPAC Name |

5-(2-bromoethynyl)-3-methoxy-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNOS/c1-9-6-4-5(2-3-7)10-8-6/h4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIYORIICNVZAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1)C#CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole typically involves the introduction of the bromoethynyl group to a pre-formed thiazole ring. One common method is the Sonogashira coupling reaction, which involves the reaction of a thiazole derivative with a bromoethyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of 5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Cyclization Reactions: The presence of the bromoethynyl group allows for cyclization reactions, forming new ring structures.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoethynyl derivative, while oxidation may produce a carbonyl-containing compound.

Scientific Research Applications

5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structural features.

Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole involves its interaction with specific molecular targets. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular features, and properties:

*Estimated based on structural similarity.

Biological Activity

5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole is a compound that belongs to the thiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.

Overview of Thiazole Derivatives

Thiazoles are five-membered heterocyclic compounds known for their significant pharmacological properties. They serve as scaffolds for numerous bioactive molecules, exhibiting a range of activities including antimicrobial , anticancer , and anti-inflammatory effects. The thiazole ring is a critical structural component in many FDA-approved drugs, underscoring its importance in drug design and development .

Synthesis of 5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole

The synthesis of 5-(2-bromoethynyl)-3-methoxy-1,2-thiazole typically involves the reaction of appropriate thiazole precursors with bromoethynyl reagents. Specific methodologies may vary, but common techniques include:

- Sonogashira Coupling : A palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds.

- Nucleophilic Substitution : Utilized to introduce the bromoethynyl group onto the thiazole ring.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. For example, compounds similar to 5-(2-bromoethynyl)-3-methoxy-1,2-thiazole have shown cytotoxic effects against various human cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the thiazole ring can enhance anticancer efficacy. In particular, compounds with electron-donating groups have demonstrated improved selectivity and potency against breast cancer cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole | MDA-MB-231 | 25 |

| Related Thiazole Derivative | BT-474 | 20 |

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. Studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as bromine in 5-(2-bromoethynyl)-3-methoxy-1,2-thiazole, is often associated with increased antimicrobial potency .

| Microorganism | MIC (μg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 0.06 | Ciprofloxacin |

| Escherichia coli | 0.03 | Amoxicillin |

Anti-inflammatory Effects

The anti-inflammatory potential of thiazoles has been documented in several studies. Compounds containing the thiazole ring can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines .

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various thiazole derivatives on breast cancer cell lines. The results indicated that structural modifications significantly influenced the anticancer activity, with certain derivatives achieving IC50 values below 30 μM .

- Antimicrobial Screening : In a comprehensive screening of thiazole derivatives against multiple bacterial strains, 5-(2-bromoethynyl)-3-methoxy-1,2-thiazole exhibited notable activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound in antibiotic development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-bromoethynyl)-3-methoxy-1,2-thiazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of bromoethynyl-substituted heterocycles often involves cycloaddition reactions or direct bromination of ethynyl precursors. For example, analogous 1,2,4-triazole derivatives have been synthesized via [3+2] cycloaddition of nitriles with thiosemicarbazides, followed by bromination . Optimization may include temperature control (e.g., 0–5°C for bromoethynyl group stabilization) and solvent selection (e.g., chloroform for inert conditions). Reaction yields can be improved by using dry HCl or HBr gas, though stability challenges may arise, as seen in failed halogenation attempts of methoxy-triazine oxides .

Q. Which spectroscopic techniques are most effective for characterizing 5-(2-bromoethynyl)-3-methoxy-1,2-thiazole?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm methoxy (-OCH) and bromoethynyl (-C≡CBr) substituents. Aromatic protons in thiazole rings typically appear downfield (δ 7.0–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns from bromine .

- IR Spectroscopy : Stretching vibrations for C≡C (2100–2260 cm) and C-Br (500–700 cm) .

Q. How does the bromoethynyl group influence the compound’s stability during storage and reactions?

- Methodological Answer : The bromoethynyl moiety is prone to hydrolysis and thermal degradation. Storage at -20°C in anhydrous solvents (e.g., DCM) under inert atmosphere is recommended . Reactivity with nucleophiles (e.g., amines, thiols) necessitates careful handling during cross-coupling reactions. Evidence from failed HBr/HCl reactions on similar methoxy-triazines suggests halogen sensitivity, requiring inert conditions .

Advanced Research Questions

Q. What mechanistic insights exist for the electrophilic substitution or cross-coupling reactions involving this compound?

- Methodological Answer : The bromoethynyl group acts as an electrophilic site in Sonogashira or Suzuki-Miyaura couplings. Mechanistic studies on analogous triazoles reveal that Pd-catalyzed cross-coupling proceeds via oxidative addition of the C-Br bond to Pd(0), followed by transmetallation . Steric hindrance from the methoxy group may slow kinetics, necessitating ligand screening (e.g., XPhos) .

Q. How can researchers resolve contradictions in reported biological activity data for bromoethynyl-thiazole derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., microbial strain differences) or impurities. Rigorous purification (HPLC ≥95%) and standardized bioassays (e.g., MIC testing for antimicrobial activity) are critical . Meta-analysis of structure-activity relationships (SAR) in triazole-thiones can guide hypothesis refinement . Open-data practices, as advocated for health research, enhance reproducibility .

Q. What strategies are effective for incorporating this compound into functional polymers or coordination complexes?

- Methodological Answer : The ethynyl group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for polymer backbone functionalization. Methoxy groups may enhance solubility in polyetherimides, though bromine’s bulkiness could reduce thermal stability. Analogous studies on methoxy-propanediol-modified polymers suggest Tg reduction by 10–15°C, requiring thermal analysis (DSC/TGA) .

Q. How should researchers address gaps in literature regarding this compound’s reactivity?

- Methodological Answer : Systematic screening under varying conditions (e.g., solvent polarity, catalysts) is essential. For example, gaps in 1,2,4-triazole-thione derivatives highlight the need for exploratory studies on bromoethynyl-thiazole reactivity with azides or Grignard reagents . Iterative qualitative research frameworks, including data triangulation, mitigate bias .

Methodological Best Practices

- Experimental Design : Prioritize small-scale trials (<100 mg) for hazardous reactions (e.g., bromination) .

- Data Contradiction Analysis : Use version-controlled electronic lab notebooks (ELNs) to track variables (e.g., solvent purity, humidity) .

- Safety Protocols : Follow OSHA guidelines for bromine handling, including fume hood use and emergency eyewash stations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.